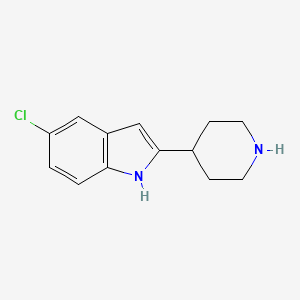
5-chloro-2-(piperidin-4-yl)-1H-indole
Cat. No. B3034636
Key on ui cas rn:
200714-52-9
M. Wt: 234.72 g/mol
InChI Key: LLCORCOHPKCEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06046215
Procedure details


A mixture of 0.60 gm (3.4 mMol) 4-chlorophenylhydrazine hydrochloride and 0.54 mL (6.7 mMol) pyridine in 20 mL ethanol were stirred at 60° C. for 15 minutes. To this mixture was then added 4-acetylpiperidine hydrochloride and the reaction mixture was stirred for 2 hours at 70° C. The reaction mixture was concentrated under reduced pressure and the residue was treated with polyphosphoric acid. This mixture was heated at 90-100° C. for 48 hours. The reaction mixture was quenched with a slurry of ice in 5N sodium hydroxide. The aqueous mixture was extracted well with ethyl acetate. The organic phases were combined, washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with a dichloromethane gradient containing 4-20% methanol. Fractions containing product were combined and concentrated under reduced pressure to provide 0.26 gm (36%) of the title compound as a tan solid.




Name
Yield
36%
Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.N1C=CC=CC=1.Cl.[C:18]([CH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1)(=O)[CH3:19]>C(O)C>[Cl:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:18]([CH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1)=[CH:19]2 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NN
|
|
Name
|
|
|
Quantity
|
0.54 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(=O)C1CCNCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
were stirred at 60° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was treated with polyphosphoric acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was heated at 90-100° C. for 48 hours
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with a slurry of ice in 5N sodium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted well with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a dichloromethane gradient
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 4-20% methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)C1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.26 g | |
| YIELD: PERCENTYIELD | 36% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
